

Introduction: The Versatile Dichloro-Nitroquinoline Scaffold

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Compound of Interest

Compound Name: 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Cat. No.: B1369554

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Dichloro-nitroquinoline compounds represent a class of heterocyclic molecules built upon a quinoline core, distinguished by the presence of two chlorine atoms and a nitro group. This specific arrangement of substituents bestows upon the scaffold a unique chemical reactivity profile, making it an exceptionally valuable building block in the realm of organic synthesis and medicinal chemistry.^[1] The high reactivity of the chlorine atoms, particularly their susceptibility to nucleophilic substitution, allows for the facile introduction of a diverse array of functional groups.^[1] This versatility has positioned dichloro-nitroquinolines as pivotal intermediates in the synthesis of more complex, biologically active molecules. While direct therapeutic applications of the parent dichloro-nitroquinoline compounds are not extensively documented, their derivatives have been investigated for a wide spectrum of pharmacological activities, most notably in the field of oncology.^{[1][2][3]} This guide provides a comprehensive overview of the synthesis, chemical behavior, and biological significance of dichloro-nitroquinoline compounds, with a focus on their application in drug discovery and development.

Core Synthesis Strategies

The construction of the dichloro-nitroquinoline framework can be achieved through several synthetic pathways, ranging from classical multi-step procedures to more modern, efficient methodologies.

Classical Two-Step Synthesis

A well-established and frequently employed method involves a two-step sequence starting from a quinoline-2,4-diol derivative.[1]

- Nitration: The initial step is the nitration of the quinoline-2,4-diol. This electrophilic substitution reaction introduces a nitro group, typically at the C3 position, to yield a 3-nitroquinoline-2,4-diol.
- Chlorination: The subsequent and crucial step is the conversion of the hydroxyl groups into chloro groups. This transformation is accomplished using a potent chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).[1] This step transforms the relatively inert hydroxyls into highly reactive chloro groups, yielding the target dichloro-nitroquinoline.[1]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-3-nitroquinoline

The following protocol details the chlorination step, a critical transformation in the synthesis of this key intermediate.

Materials:

- 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol)
- Phosphorus oxychloride (POCl_3) (a sufficient quantity to act as both reagent and solvent)
- N,N-dimethylaniline (0.19 mL, catalytic amount)
- Ice water
- 20 mL round-bottomed flask with a condenser
- Stirring apparatus
- Filtration apparatus

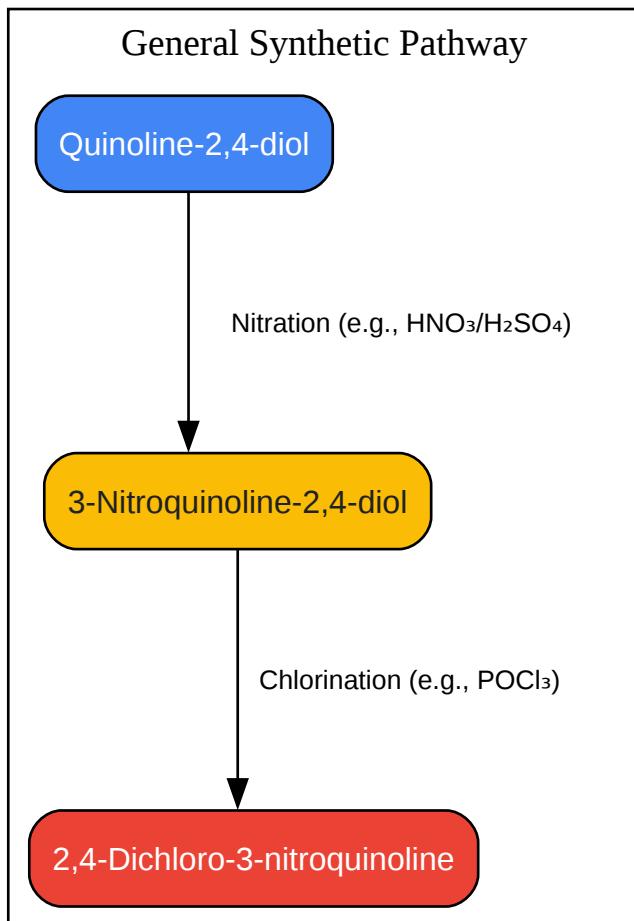
Procedure:

- To a 20 mL round-bottomed flask, add 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol).

- Carefully add an appropriate amount of phosphorus oxychloride, followed by N,N-dimethylaniline (0.19 mL).
- Heat the reaction mixture to 90 °C and stir for 2 hours under a condenser.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and cautiously pour the reaction solution into a beaker containing ice water to quench the excess POCl_3 .
- Continue stirring the resulting slurry in the ice water bath for 30 minutes to ensure complete precipitation of the product.
- Collect the solid precipitate by vacuum filtration.
- Dry the collected solid under vacuum overnight to obtain the final product, 2,4-dichloro-3-nitroquinoline.^[3]

Modern Synthetic Approaches

To enhance efficiency and align with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful alternative for derivatizing the dichloro-nitroquinoline core. This technique has been successfully applied for the regioselective nucleophilic substitution of the C4-chlorine with various amines, often using water as a solvent, which significantly reduces reaction times and environmental impact.^[1]



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Caption: A generalized two-step classical synthesis of 2,4-dichloro-3-nitroquinoline.

Chemical Properties and Reactivity

The synthetic utility of dichloro-nitroquinoline compounds is rooted in their distinct chemical properties and reactivity, primarily governed by the two chlorine substituents.

Physicochemical Characteristics

Dichloro-nitroquinoline compounds are typically crystalline solids. For example, 2,4-dichloro-3-nitroquinoline has the molecular formula $C_9H_4Cl_2N_2O_2$ and a molecular weight of approximately 243.05 g/mol .^{[4][5]} While detailed crystallographic data for every derivative is not always available, techniques like X-ray crystallography are invaluable for determining the precise molecular geometry, bond lengths, and angles, which are critical for understanding structure-

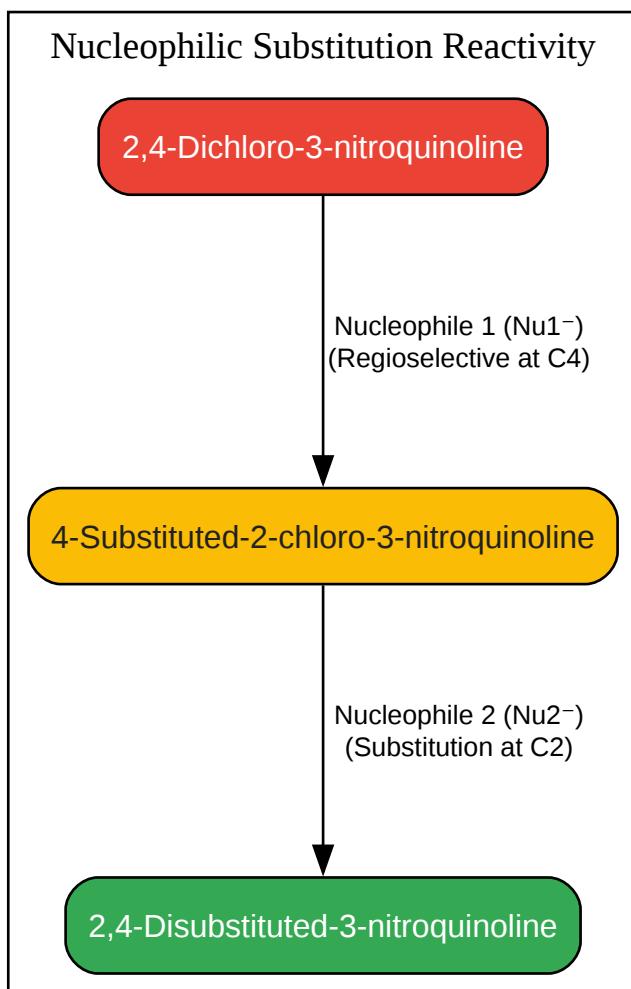
activity relationships.^[1] Thermoanalytical methods such as Differential Scanning Calorimetry (DSC) are also employed to study the thermal stability and transitions of these compounds, providing crucial information for safe handling and reaction optimization.^[1]

Property	Value (for 2,4-Dichloro-3-nitroquinoline)	Reference
CAS Number	132521-66-5	[4]
Molecular Formula	C ₉ H ₄ Cl ₂ N ₂ O ₂	[1] [4] [5]
Molecular Weight	243.05 g/mol	[4]
Appearance	Solid	[3]
Melting Point	102 °C	[5]

Reactivity and Regioselectivity

The key to the synthetic versatility of dichloro-nitroquinolines lies in the reactivity of the chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (S_NAr).^[1]

- Differential Reactivity: The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position. This regioselectivity is attributed to the electronic influence of the quinoline nitrogen, which more effectively stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4.
- Regioselective Substitution: This differential reactivity allows for controlled, stepwise functionalization. By carefully selecting reaction conditions, a nucleophile can be directed to selectively replace the C4-chlorine, leaving the C2-chlorine intact for a subsequent, different substitution reaction.^[1]
- Sequential Disubstitution: This powerful strategy enables the synthesis of a vast library of 2,4-disubstituted-3-nitroquinoline derivatives with two distinct functional groups, which is a cornerstone for building molecular diversity in drug discovery programs.^[1]



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Caption: Stepwise nucleophilic substitution of 2,4-dichloro-3-nitroquinoline.

Biological Activities and Therapeutic Potential

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of dichloro and nitro functionalities serves as a launchpad for creating derivatives with potent biological activities, particularly in oncology.

Anticancer Activity

A significant body of research has focused on the anticancer properties of dichloro-nitroquinoline derivatives.^{[2][6]} Novel series of compounds, such as 4-aryl(alkyl)amino-3-

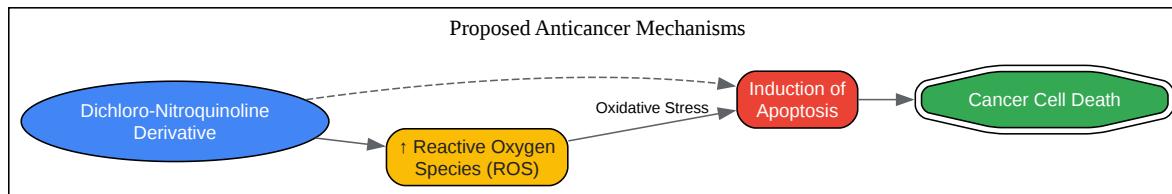
nitroquinolines and acylhydrazones derived from 4-chloro-8-nitro-1,2-dihydroquinoline, have demonstrated promising cytotoxic effects against various human cancer cell lines.[1][6][7]

Compound	Cell Line	IC ₅₀ (μM)	Reference
Acylhydrazone Derivative 7	HeLa (Cervical Cancer)	18.8	[6][7]
Derivative 3c	A549 (Lung Cancer)	15.3 ± 0.7	[6]
Derivative 3a	A549 (Lung Cancer)	15.8 ± 0.1	[6]
Derivative 11c	A549 (Lung Cancer)	17.1 ± 0.2	[6]

Mechanism of Action in Cancer

The anticancer effects of these compounds are believed to be multifactorial, involving the modulation of several key cellular pathways.[8]

- **Induction of Apoptosis:** A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that potent derivatives can trigger apoptotic pathways in cancer cells, leading to their elimination.[6][7][8] For instance, a lead acylhydrazone compound was found to induce apoptosis in HeLa cells at its IC₅₀ concentration.[6][7]
- **Generation of Reactive Oxygen Species (ROS):** Drawing parallels from structurally related compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline), it is hypothesized that nitroquinoline derivatives can increase intracellular levels of reactive oxygen species (ROS).[8][9] This elevation in ROS induces significant oxidative stress, which damages cellular components and ultimately triggers cell death pathways.[8][9]
- **Cell Cycle Arrest:** In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle, halting cell division and proliferation.[8]



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Caption: Proposed mechanisms of anticancer action for dichloro-nitroquinoline derivatives.

Structure-Activity Relationship (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For dichloro-nitroquinoline derivatives, SAR studies provide crucial insights:

- Substitution at C4: The nature of the substituent introduced at the C4 position is a major determinant of anticancer potency. The introduction of various substituted anilines at this position has proven to be a particularly effective strategy.^[1]
- Substitution Pattern on Appended Rings: For 4-anilinoquinoline derivatives, the substitution pattern on the aniline ring itself significantly modulates antitumor activity.^[1]
- Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are increasingly used to build computational models that can predict the biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test.^[1]

Conclusion and Future Directions

Dichloro-nitroquinoline compounds are powerful and versatile intermediates in synthetic and medicinal chemistry. Their well-defined reactivity, particularly the regioselective substitution at the C4 position, provides a reliable platform for generating diverse molecular libraries. The derivatives of this scaffold have demonstrated significant therapeutic potential, especially as anticancer agents that act through mechanisms like apoptosis induction and oxidative stress.

Future research will likely focus on several key areas:

- **Synthesis of Novel Analogues:** The development of new synthetic methodologies to further expand the chemical space around the dichloro-nitroquinoline core.
- **Optimization of Biological Activity:** The use of SAR and computational modeling to design and synthesize next-generation derivatives with enhanced potency and selectivity against specific cancer targets.
- **In-depth Mechanistic Studies:** A more profound elucidation of the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and to identify potential biomarkers for patient stratification.

The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

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